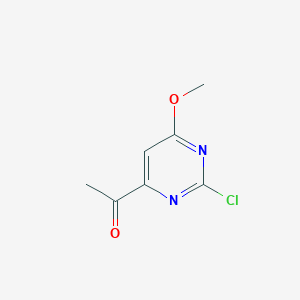
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 5-Bromo-2-methylpyridin-3-amine, arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: A mixture of 1,4-dioxane and water
Temperature: Reflux at 90°C for 18 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine can undergo nucleophilic substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Arylboronic acids, palladium catalysts, and bases like potassium phosphate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural features and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Amino-3-bromo-5-methylpyridine
- 3-Amino-5-bromo-2-methoxypyridine
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can significantly affect the reactivity and properties of these compounds.
- Unique Features: 5-Bromo-3-(2-methoxyphenyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can enhance its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
5-bromo-3-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-5-3-2-4-9(11)10-6-8(13)7-15-12(10)14/h2-7H,1H3,(H2,14,15) |
InChI-Schlüssel |
RGLCDFPBVPJWRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



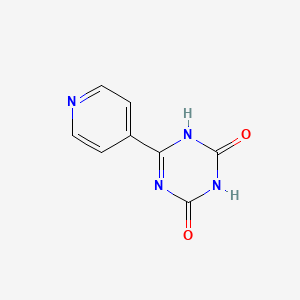
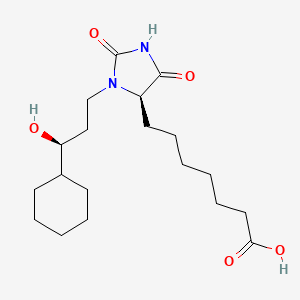
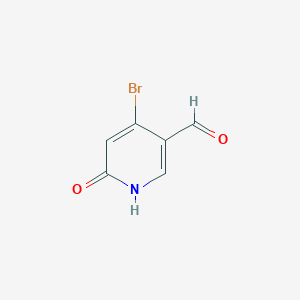
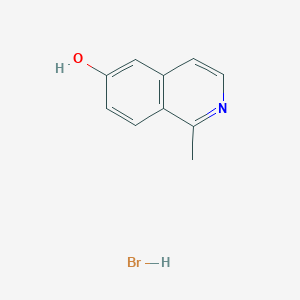

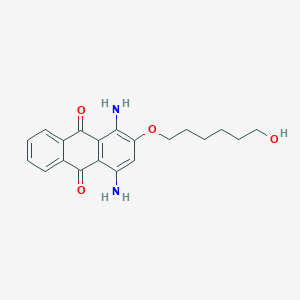
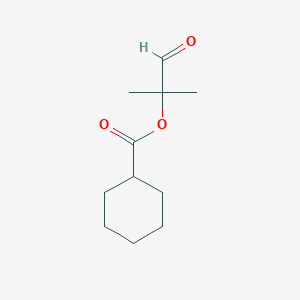
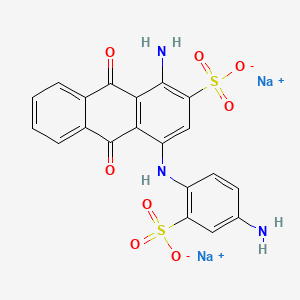

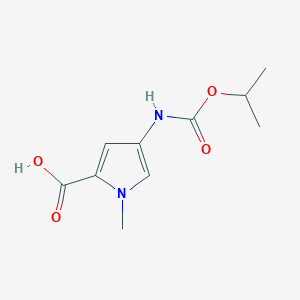
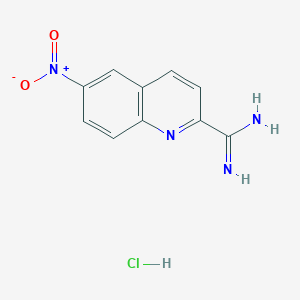
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
